molecular formula C9H15N B14128502 1-(But-3-yn-2-yl)piperidine CAS No. 54795-31-2

1-(But-3-yn-2-yl)piperidine

Katalognummer: B14128502
CAS-Nummer: 54795-31-2
Molekulargewicht: 137.22 g/mol
InChI-Schlüssel: LIKXDLXGQGZVFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(But-3-yn-2-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(But-3-yn-2-yl)piperidine can be synthesized through various synthetic routes. One common method involves the alkylation of piperidine with an appropriate alkyne precursor. For instance, the reaction of piperidine with 3-bromo-1-butyne in the presence of a base such as sodium hydride or potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the compound. The use of catalysts such as palladium or rhodium can enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(But-3-yn-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-(But-3-yn-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(But-3-yn-2-yl)piperidine is unique due to its specific alkyne substituent, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

54795-31-2

Molekularformel

C9H15N

Molekulargewicht

137.22 g/mol

IUPAC-Name

1-but-3-yn-2-ylpiperidine

InChI

InChI=1S/C9H15N/c1-3-9(2)10-7-5-4-6-8-10/h1,9H,4-8H2,2H3

InChI-Schlüssel

LIKXDLXGQGZVFN-UHFFFAOYSA-N

Kanonische SMILES

CC(C#C)N1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.